(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
Description
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a fluorinated carbon at position 3 and a methyl group at position 2. The compound’s structure combines a β-amino alcohol motif with fluorine substitution, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPPCXIRHYEIQN-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CN)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated alkene or alkane.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Hydroxylation: The secondary alcohol group is introduced through oxidation or hydrolysis reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to an amine.
Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or de-fluorinated compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
(a) Crystallographic and Hydrogen-Bonding Properties
- Example 1: (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride () Key Features: Orthorhombic crystal system (P2₁2₁2₁), extensive intermolecular hydrogen bonding between chloride ions, hydroxyl groups, and ammonium protons. Comparison: Like (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride, this compound forms polar/nonpolar bilayer stacking. However, the absence of fluorine in this analog may reduce its dipole moment and alter solubility.
- Example 2: (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate () Key Features: Layered packing with adamantyl nonpolar regions and polar hydrogen-bonded layers involving chloride and water. Comparison: The adamantyl group introduces steric bulk, which is absent in the target compound. The fluorine atom in this compound may impart similar polarity but with a smaller atomic radius, enabling tighter crystal packing .
Physicochemical and Pharmacological Implications
| Property | (3S)-4-amino-3-fluoro-2-methylbutan-2-ol HCl | (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl | (2S,3R)-2-amino-4-chloro-1-phenylbutan-3-ol HCl |
|---|---|---|---|
| Molecular Weight | ~215.68 (estimated) | 285.80 | 236.14 |
| Halogen Substituent | Fluorine (atomic radius: 0.64 Å) | None | Chlorine (atomic radius: 0.99 Å) |
| Hydrogen-Bond Donors | 2 (NH₃⁺, OH) | 3 (NH₃⁺, 2 OH) | 2 (NH₃⁺, OH) |
| Polar Surface Area | ~46 Ų (estimated) | ~66 Ų | ~46 Ų |
| Potential Bioactivity | Enhanced metabolic stability (due to F) | Adamantyl group may improve CNS penetration | Aromatic interactions (e.g., receptor binding) |
Key Observations :
- Fluorine’s small size and high electronegativity may improve membrane permeability compared to chlorine or non-halogenated analogs .
Biological Activity
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride, a chiral organic compound, has garnered attention for its potential biological activities. Characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a branched carbon skeleton, this compound exhibits unique properties that make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHClFNO, with a molecular weight of 157.61 g/mol. The compound exists in two stereoisomeric forms: (3S) and (3R), each displaying distinct biological activities. The presence of the fluorine atom enhances the compound's stability and reactivity, which plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Interactions : The amino group facilitates hydrogen bonding with enzymes, potentially influencing their catalytic activity.
- Receptor Binding : The compound shows affinity for various receptors, which may modulate signaling pathways critical for therapeutic effects.
- Antiviral and Anticancer Activity : Preliminary studies suggest that this compound may possess antiviral properties against hepatitis B virus (HBV) and exhibit anticancer activities through inhibition of tumor growth .
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy in inhibiting viral replication and cancer cell proliferation. For example, research indicates that this compound can inhibit HBV polymerase activity with an IC50 value in the nanomolar range . Additionally, cell-based assays have shown that it can reduce the viability of specific cancer cell lines, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications to the molecular structure significantly affect biological activity. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-2-methylbutanol | Amino alcohol without fluorine | Known for its role in neurotransmission |
| 3-Fluoroamino-butanol | Fluorinated butanol | Exhibits enhanced lipophilicity |
| 1-Amino-2-propanol | Simple amino alcohol | Commonly used in organic synthesis |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.
Case Studies
- Antiviral Activity : A study published in PMC9025269 highlighted the synthesis of nucleoside analogs related to this compound, demonstrating potent inhibition against HBV with minimal cytotoxicity observed at high concentrations .
- Anticancer Potential : Research focused on microtubule stabilization showed that compounds structurally related to this compound exhibited significant effects on tubulin polymerization, indicating potential as anticancer agents through disruption of mitotic processes .
Q & A
Q. How can researchers optimize the synthesis of (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride to minimize byproduct formation?
- Methodological Answer : To minimize byproducts, use controlled stoichiometry of reagents (e.g., HCl in dioxane for deprotection ) and monitor reaction progress via TLC or HPLC. Intermediate purification (e.g., column chromatography) after each synthetic step can isolate desired products. For example, in analogous syntheses, stirring at room temperature for 1 hour with HCl in dioxane achieved 100% conversion, avoiding side reactions from prolonged heating .
Q. What analytical methods are recommended for confirming the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity can be confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or -NMR with chiral shift reagents. For structural confirmation, -NMR signals (e.g., δ 9.00 ppm for NH protons in DMSO-d) and coupling patterns help verify stereochemistry . Mass spectrometry (HRMS) further validates molecular weight and purity.
Q. What are the best practices for purifying this compound from reaction mixtures?
- Methodological Answer : Solid-phase extraction (SPE) using HLB cartridges (e.g., Waters Oasis HLB) is effective. Condition cartridges with methanol (2 mL) and equilibrate with water before loading the sample. Elute with methanol:water (80:20) to isolate the compound. Recrystallization from ethanol/water mixtures can further enhance purity, leveraging the hydrochloride salt’s solubility properties .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under various pH conditions relevant to biological assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS at intervals (0, 1, 7, 14 days). For example, in related studies, compounds with labile fluorine substituents showed pH-dependent hydrolysis, requiring stabilization with lyophilization or cryogenic storage .
Q. What strategies are effective in elucidating the reaction mechanism of fluorination during the synthesis of this compound?
- Methodological Answer : Use - or -labeled reagents to track isotopic incorporation via MS/NMR. Kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps. Computational modeling (DFT) of transition states may explain regioselectivity, as seen in fluorinated β-amino alcohol syntheses .
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomeric impurities?
- Methodological Answer : Combine multiple techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
